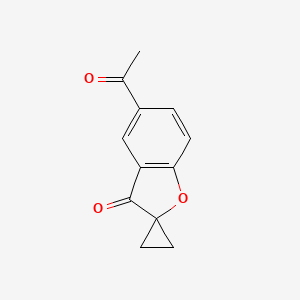

Spizofurona

Descripción general

Descripción

Spizofurona, también conocida como AG-629, es un derivado de espirobenzofuranona patentado por Takeda Chemical Industries, Ltd. Se reconoce principalmente por sus propiedades antiulcerosas. This compound ha mostrado resultados prometedores en modelos preclínicos, particularmente en el aumento del flujo sanguíneo de la mucosa gástrica en perros anestesiados .

Aplicaciones Científicas De Investigación

Spizofurona tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como compuesto modelo para estudiar derivados de espirobenzofuranona y su reactividad.

Biología: Se estudia this compound por sus efectos en el flujo sanguíneo de la mucosa gástrica y sus potenciales efectos protectores sobre la mucosa gástrica.

Medicina: Su principal aplicación es como agente antiulceroso, donde se ha demostrado que aumenta el flujo sanguíneo de la mucosa gástrica y promueve la cicatrización de las úlceras.

Industria: This compound se utiliza en el desarrollo de nuevos productos farmacéuticos dirigidos a las úlceras gástricas y afecciones relacionadas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Spizofurona ejerce sus efectos aumentando el flujo sanguíneo de la mucosa gástrica, lo que ayuda en la cicatrización de las úlceras. Actúa a través de vías locales y sistémicas, similar al mecanismo de acción de la prostaglandina E2 (PGE2). Este aumento del flujo sanguíneo ayuda a proporcionar los nutrientes y el oxígeno necesarios a la mucosa gástrica, promoviendo la cicatrización .

Análisis Bioquímico

Biochemical Properties

Spizofurone is an anti-ulcer compound with increased gastric mucosal blood flow activity . It has a similar mechanism of action to PGE2 . Spizofurone is capable of acting through local and systemic pathways and may promote ulcer healing by improving blood supply to the gastric mucosa .

Cellular Effects

Spizofurone has been shown to have a significant impact on various types of cells and cellular processes. It influences cell function by increasing gastric mucosal blood flow

Molecular Mechanism

It is known that Spizofurone has a similar mechanism of action to PGE2 . It is capable of acting through local and systemic pathways and may promote ulcer healing by improving blood supply to the gastric mucosa .

Temporal Effects in Laboratory Settings

It is known that Spizofurone can suppress ulceration in a dose-dependent manner

Dosage Effects in Animal Models

In animal models, oral doses of Spizofurone have been shown to suppress ulceration . It has been suggested that oral administration of 50 mg/kg of vexibinol, a flavanol found in the extract, inhibited ulceration more effectively than Spizofurone at 100 mg/kg .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Spizofurona implica varios pasos:

Reacción de metil-5-acetilsalicilato con alfa-bromo-gamma-butirolactona: Esta reacción se lleva a cabo utilizando carbonato de potasio en acetona en reflujo, produciendo alfa-[(2-metoxicarbonil-4-acetilfenil)oxi]-gamma-butirolactona.

Hidrólisis: El producto se hidroliza luego con hidróxido de sodio en metanol para producir alfa-[(2-carboxi-4-acetilfenil)oxi]-gamma-butirolactona.

Ciclización: Este intermedio se somete a ciclización con anhídrido acético en reflujo para formar 5-acetil-4’,5’-dihidrospiro[benzofuran-2(3H),3’(2’H)-furan]-2’,3-diona.

Tratamiento Final: El compuesto final se trata a 155°C en dimetilsulfóxido que contiene cloruro de sodio.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala, asegurando que la pureza y el rendimiento del compuesto estén optimizados para uso comercial .

Análisis De Reacciones Químicas

Tipos de Reacciones

Spizofurona se somete a diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, dando lugar a diferentes análogos.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en su anillo aromático, para producir varios derivados sustituidos

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los agentes halogenantes y otros electrófilos se utilizan comúnmente para reacciones de sustitución

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos y funcionalizados de this compound, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos Similares

Prostaglandina E2 (PGE2): Mecanismo de acción similar en el aumento del flujo sanguíneo de la mucosa gástrica.

Vexibinol: Otro compuesto estudiado por sus propiedades antiulcerosas, aunque ha mostrado diferentes niveles de eficacia en comparación con Spizofurona

Unicidad

This compound es única debido a su estructura específica como derivado de espirobenzofuranona, lo que le permite tener un mecanismo de acción y perfil farmacológico distintos en comparación con otros agentes antiulcerosos .

Propiedades

IUPAC Name |

5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7(13)8-2-3-10-9(6-8)11(14)12(15-10)4-5-12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETMGIIITGNLAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868144 | |

| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72492-12-7 | |

| Record name | 5-Acetylspiro[benzofuran-2(3H),1′-cyclopropan]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72492-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spizofurone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072492127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIZOFURONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F21T5G3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

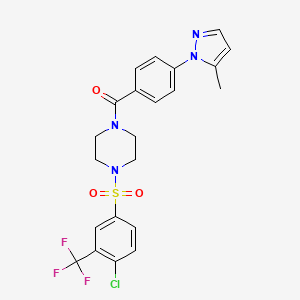

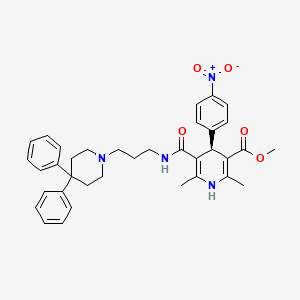

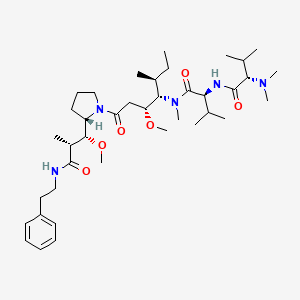

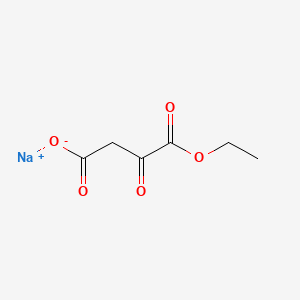

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Spizofurone in treating ulcers?

A1: Research suggests that Spizofurone exerts its anti-ulcer effect primarily by increasing gastric mucosal blood flow. This enhanced blood flow is thought to contribute to the protection and healing of the gastric mucosa. []

Q2: How does Spizofurone compare to other anti-ulcer drugs like Cimetidine in preclinical models?

A2: Studies in animal models demonstrate that Spizofurone exhibits synergistic effects when used in combination with Cimetidine, a histamine H2-receptor antagonist. [] This suggests a potential for combination therapy to enhance ulcer treatment efficacy.

Q3: Does Spizofurone share a similar mechanism of action with Prostaglandin E2 in treating ulcers?

A3: Both Spizofurone and Prostaglandin E2 have demonstrated a similar ability to counteract the negative effects of indomethacin on gastric mucosal blood flow in canine models. [] Indomethacin is known to induce gastric ulcers by reducing mucosal blood flow. This suggests that both agents may share a similar pathway in promoting ulcer healing, but further research is needed to confirm this.

Q4: Has the structure-activity relationship of Spizofurone and related compounds been explored?

A4: Yes, extensive structure-activity relationship (SAR) studies have been conducted on Spizofurone analogs. Researchers found that introducing specific modifications, such as electron-withdrawing substituents on the aromatic ring and replacing the phenyl ring with heterocyclic nuclei, led to enhanced anti-ulcer activity in various models. []

Q5: Is there evidence that Spizofurone can prevent ulcer formation in stressful situations?

A5: Studies have shown that Spizofurone effectively inhibits gastric ulcers induced by water immersion stress in rats. [] This finding suggests that Spizofurone may have protective effects against stress-induced ulcers, which are often associated with decreased mucosal blood flow and impaired epithelial barrier function.

Q6: Does Spizofurone impact gastric acid secretion, a key factor in ulcer development?

A6: Research indicates that Spizofurone can decrease gastric acid secretion in pylorus-ligated rats. [] This effect may contribute to its overall anti-ulcer activity by reducing the acidic environment that can damage the gastric mucosa.

Q7: What is the impact of Spizofurone on ulcer healing compared to existing drugs?

A7: In animal models, Spizofurone demonstrated a significant acceleration in the healing of both acetic acid-induced ulcers and ulcers induced by other methods. [] Its efficacy in promoting ulcer healing was comparable to that of plaunotol, another anti-ulcer agent.

Q8: Are there any preclinical studies exploring the potential benefits of combining Spizofurone with other anti-ulcer agents?

A8: Preclinical research has explored the combined effects of Spizofurone with Roxatidine acetate hydrochloride, another anti-ulcer drug. [] This suggests ongoing research into potential synergistic effects or advantages of combining Spizofurone with other medications for ulcer treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)